

## Chemical formula and molecular weight of Disuccinimidyl succinate

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Compound of Interest

Bis(2,5-dioxopyrrolidin-1-yl)
succinate

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# An In-depth Technical Guide to Disuccinimidyl Succinate (DSSu)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl succinate (DSSu) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It is a valuable tool in bioconjugation and proteomics, enabling the covalent linkage of molecules containing primary amines. This guide provides detailed information on its chemical properties, experimental applications, and a workflow for its use in advanced protein interaction studies.

### **Core Properties and Chemical Data**

Disuccinimidyl succinate is characterized by its two NHS ester reactive groups, which readily react with primary amines at a pH range of 7.0-9.0 to form stable amide bonds. Its short, four-carbon spacer arm makes it suitable for crosslinking molecules that are in close proximity.



Property	Value	Citation(s)
Chemical Formula	C12H12N2O8	[1][2]
Molecular Weight	312.23 g/mol	[1][2]
Appearance	White to off-white solid	
Spacer Arm Length	4.6 Å (approximate)	_
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Target Moiety	Primary amines (-NH <sub>2</sub> )	_
Solubility	Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.	
Hydrolysis Half-life of Succinimidyl Succinate (SS) Ester	~10 minutes at pH 8.5	_

## **Experimental Protocol: Protein-Protein Crosslinking**

This protocol provides a general procedure for crosslinking interacting proteins in a solution using Disuccinimidyl succinate. Optimization may be required for specific applications.

#### Materials:

- Disuccinimidyl succinate (DSSu)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
- · Desalting column or dialysis equipment



#### Procedure:

#### Reagent Preparation:

- Equilibrate the vial of Disuccinimidyl succinate to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10-25 mM stock solution of DSSu in anhydrous DMSO or DMF.

#### · Crosslinking Reaction:

- Add the DSSu stock solution to the protein sample to achieve a final concentration of 0.25 5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

#### · Quenching:

- Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted DSSu.

#### Removal of Excess Reagent:

 Remove unreacted and quenched crosslinker by dialysis against an appropriate buffer or by using a desalting column.

#### Analysis:

 The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting.

## Experimental Workflow: Proximity Ligation Assay (PLA)

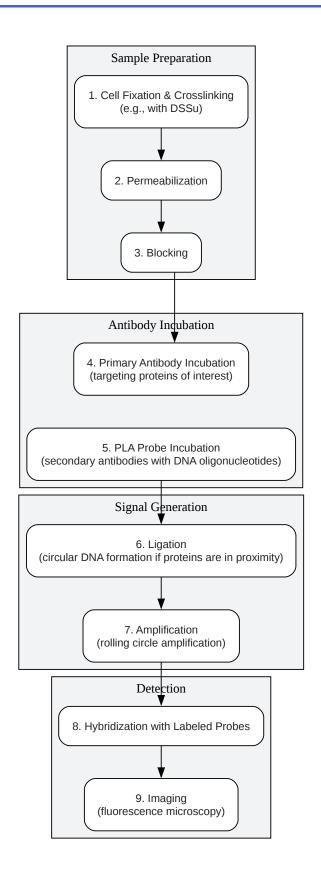






The following diagram illustrates a typical workflow for a Proximity Ligation Assay (PLA), a technique used to visualize protein-protein interactions in situ. Disuccinimidyl succinate can be employed in the initial fixation/crosslinking step to stabilize these interactions.





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Proximity Ligation Assay (PLA) Workflow.



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### References

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